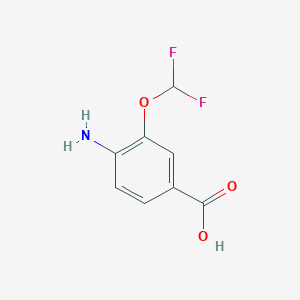

4-Amino-3-(difluoromethoxy)benzoic acid

Description

Contextualization within Fluoroorganic Chemistry and Benzoic Acid Derivatives

4-Amino-3-(difluoromethoxy)benzoic acid belongs to the class of fluoroorganic compounds, which are organic molecules containing at least one fluorine atom. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery to enhance a variety of pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnbinno.com

The difluoromethoxy group (-OCHF₂) in particular is gaining attention as a bioisostere for other functional groups, such as hydroxyl, thiol, or amine groups. It can act as a hydrogen bond donor, which is a critical interaction in drug-receptor binding, while offering improved metabolic stability.

As a derivative of benzoic acid, this compound is part of a well-established family of molecules that are fundamental components in the synthesis of a vast array of pharmaceuticals and other biologically active compounds. The carboxylic acid group provides a convenient handle for various chemical transformations, such as amide bond formation, allowing for its integration into larger molecular scaffolds.

Significance as a Key Intermediate and Chemical Scaffold in Organic Synthesis

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate and a versatile chemical scaffold. Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.com The structural and chemical properties of this compound make it an attractive starting material for the synthesis of more complex molecules.

The presence of three distinct functional groups—the carboxylic acid, the primary amine, and the difluoromethoxy group—on an aromatic ring allows for regioselective modifications, providing chemists with multiple pathways to elaborate the core structure. This versatility is highly sought after in the construction of compound libraries for high-throughput screening in drug discovery programs.

While specific, publicly detailed syntheses using this compound are not yet widespread in mainstream academic journals, its availability from chemical suppliers and its CAS number (1096835-55-0) indicate its use in proprietary research and development. The likely synthetic route to this compound involves the difluoromethylation of a suitably protected 4-amino-3-hydroxybenzoic acid derivative, followed by deprotection, or the reduction of a nitro precursor, such as 3-(difluoromethoxy)-4-nitrobenzoic acid.

Overview of Research Trajectories and Methodological Foundations

Current research trajectories involving compounds like this compound are heavily focused on the discovery of new therapeutic agents. The difluoromethoxy group has been shown to improve the potency and pharmacokinetic profiles of drug candidates. For instance, in the development of a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, the introduction of a difluoromethoxy group led to improved potency and clearance compared to its methoxy (B1213986) analog. acs.org

The methodological foundation for utilizing this compound rests on well-established principles of organic synthesis. The amino group can be acylated, alkylated, or used in diazotization reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. These standard transformations allow for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 1096835-55-0 |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

As research in fluoroorganic chemistry continues to expand, it is anticipated that the application of this compound as a key building block in the development of new pharmaceuticals and advanced materials will become more prominent and explicitly documented in scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

4-amino-3-(difluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,11H2,(H,12,13) |

InChI Key |

OPLDAOUMUIRGDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Amino 3 Difluoromethoxy Benzoic Acid

Established Chemical Synthesis Pathways

The established routes for the synthesis of 4-Amino-3-(difluoromethoxy)benzoic acid typically involve a multi-step sequence starting from readily available precursors. These pathways are characterized by their robustness and have been optimized for reliable production.

Regioselective and Chemoselective Synthesis Approaches

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of complex organic molecules like this compound to avoid the formation of unwanted isomers and byproducts.

Regioselectivity in this context primarily refers to the selective introduction of the difluoromethoxy group at the desired position on the benzene (B151609) ring. Starting with a precursor where the positions of the other functional groups direct the incoming group to the correct location is a key strategy. For instance, using 3-nitro-4-hydroxybenzoic acid as a starting material ensures that the difluoromethoxylation occurs specifically at the hydroxyl group, leading to the desired 3-nitro-4-(difluoromethoxy) arrangement. More advanced methods, such as catalytic radical difluoromethoxylation of arenes, offer alternative approaches where the regioselectivity is controlled by the electronic and steric properties of the substrate and the catalyst. rsc.org

Chemoselectivity is particularly critical during the reduction of the nitro group in the presence of the ester and the difluoromethoxy group. The chosen reducing agent must selectively reduce the nitro group without affecting the other functional moieties. While catalytic hydrogenation is often effective, other systems have been developed to enhance chemoselectivity. For example, the use of sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH₄-FeCl₂) has been shown to be a highly chemoselective method for the reduction of nitroarenes bearing ester groups, providing the corresponding anilines in high yields. researchgate.netd-nb.info Another approach involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which also allows for the selective reduction of the nitro group. niscpr.res.in These methods are advantageous as they are often milder and more tolerant of various functional groups compared to traditional reducing agents.

Novel Synthetic Routes and Reaction Development

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of novel routes for preparing this compound and its derivatives. These modern approaches often incorporate principles of enantioselective synthesis and green chemistry.

Enantioselective and Diastereoselective Synthesis Considerations for Derivatives

While this compound itself is achiral, its derivatives often contain stereocenters, making enantioselective and diastereoselective synthesis crucial for the preparation of single-enantiomer active pharmaceutical ingredients. The development of methods to control stereochemistry is a significant area of research.

For instance, the synthesis of chiral β,β-difluoro-α-amino acid derivatives, which can be considered structural analogs or can be derived from the target molecule, has been achieved through biomimetic enantioselective niscpr.res.innih.gov-proton shifts of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives. nih.gov This approach allows for the creation of chiral amino amides with high enantioselectivities.

Furthermore, the diastereoselective synthesis of related structures, such as anti-β-Amino-α-hydroxy carboxylic acid derivatives, has been accomplished by merging polar asymmetric aza-Michael additions with diastereoselective radical couplings. This strategy enables the introduction of a protected oxygen functionality with good to excellent anti-diastereoselectivity. researchgate.net

These examples highlight the importance of developing stereocontrolled reactions when designing synthetic routes for chiral derivatives of this compound. The choice of chiral auxiliaries, catalysts, and reaction conditions is critical in achieving the desired stereochemical outcome.

Catalytic Methods and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the use of catalytic methods and the adherence to green chemistry principles to develop more sustainable and environmentally friendly processes. jddhs.comwjpmr.com

Catalytic Methods: The use of catalysts is integral to many steps in the synthesis of this compound. As mentioned earlier, palladium-catalyzed hydrogenation is a key step for the nitro group reduction. google.com Research is ongoing to develop more efficient and reusable catalysts for this and other transformations. For example, magnetically recoverable nanocomposites, such as Fe₃O₄-MWCNTs@PEI-Ag, have been developed for the chemoselective reduction of nitro compounds, offering a greener alternative due to their reusability. rsc.org

Green Chemistry Principles: The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing fluorinated benzoic acids, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of renewable starting materials. For example, there is growing interest in producing benzoic acid derivatives from lignin, a renewable biopolymer. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or continuous flow processing. jddhs.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable in the long term.

Precursor Chemistry and Accessibility of Starting Materials for Difluoromethoxybenzoic Acid Synthesis

The other crucial component is the difluoromethylating agent . A variety of such reagents have been developed and are commercially available. These can be broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation agents. alfa-chemistry.com Some common examples include:

Zinc(II) difluoromethanesulfinate (DFMS): A stable and easy-to-handle reagent for radical difluoromethylation. nih.govenamine.net

Sodium Chlorodifluoroacetate: A precursor for the generation of difluorocarbene. tcichemicals.com

Diethyl (Bromodifluoromethyl)phosphonate: A reagent used in Horner-Wadsworth-Emmons type reactions. tcichemicals.com

The choice of difluoromethylating agent depends on the specific reaction conditions and the nature of the substrate. The commercial availability of a range of these reagents has greatly facilitated the synthesis of difluoromethoxy-containing compounds like this compound. tcichemicals.com

Table 2: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Examples | Role in Synthesis |

|---|---|---|

| Benzoic Acid Derivative | 3-Nitro-4-hydroxybenzoic acid ester, 4-Hydroxy-3-nitrobenzoic acid ester | Provides the core aromatic ring with initial functional groups |

| Difluoromethylating Agent | Zinc(II) difluoromethanesulfinate (DFMS), Sodium Chlorodifluoroacetate, Diethyl (Bromodifluoromethyl)phosphonate | Source of the difluoromethyl group for the O-difluoromethylation step |

Process Optimization and Scalability in Laboratory-Scale Chemical Synthesis

Optimizing the synthetic route for this compound at the laboratory scale is crucial for ensuring efficiency, reproducibility, and the potential for future scale-up. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction times and the use of hazardous or expensive reagents.

A key publication that provides insight into a highly analogous synthesis is a Chinese patent (CN102093194B), which details the preparation of the constitutional isomer, 3-amino-4-(difluoromethoxy)benzoic acid methyl ester. The methodologies described therein can be adapted and optimized for the synthesis of the desired this compound.

Optimization of Difluoromethylation:

The introduction of the difluoromethoxy group is a pivotal step. Drawing from the analogous synthesis, the reaction of a 3-hydroxy-4-nitrobenzoic acid derivative with a difluoromethylating agent can be optimized. Key parameters to investigate include:

Base: The choice and stoichiometry of the base are critical. While the patent mentions sodium hydroxide (B78521), other bases such as potassium carbonate or cesium carbonate could be screened for improved yields and milder reaction conditions.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dioxane are often employed for such reactions. A screening of different solvents could identify the optimal medium.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. An optimization study would involve running the reaction at various temperatures and monitoring its progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion with minimal byproduct formation.

Difluoromethylating Agent: While chlorodifluoromethane (B1668795) is a common reagent, exploring other sources of the difluoromethyl group, such as Ruppert's reagent (TMSCF₃) followed by a fluoride (B91410) source, could offer alternative and potentially safer or more efficient routes.

Optimization of Nitro Group Reduction:

The reduction of the nitro group to an amine is a well-established transformation. For laboratory-scale synthesis, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile. Optimization would focus on:

Catalyst Loading: The amount of palladium on carbon (Pd/C) catalyst can be optimized to achieve complete conversion in a reasonable time frame without using an excessive amount of the expensive catalyst.

Hydrogen Pressure: While atmospheric pressure is often sufficient for small-scale reactions, increasing the hydrogen pressure can accelerate the reaction rate. This would be particularly relevant for scalability.

Solvent: Methanol or ethanol (B145695) are common solvents for this reaction. The choice of solvent can affect the solubility of the starting material and the rate of reaction.

Optimization of Ester Hydrolysis:

The final hydrolysis step is generally straightforward. Optimization would involve:

Base and Stoichiometry: Lithium hydroxide is often preferred due to the high solubility of its carboxylate salts in organic solvents. The number of equivalents of base should be sufficient to ensure complete hydrolysis.

Reaction Temperature and Time: The reaction is typically run at room temperature or with gentle heating to expedite the process. Monitoring by TLC or HPLC will determine the optimal reaction time.

Scalability Considerations:

Scaling up the synthesis from milligram to multi-gram or even kilogram scale in a laboratory setting requires careful consideration of several factors:

Heat Transfer: Exothermic reactions, such as the difluoromethylation and nitro reduction, need to be carefully managed to prevent runaways. Using a jacketed reactor with controlled heating and cooling is essential for larger scales.

Mass Transfer: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenation. The choice of stirrer design and speed becomes more critical at larger scales.

Reagent Addition: For exothermic or highly reactive steps, controlled addition of reagents using a syringe pump or an addition funnel is necessary to maintain a safe reaction temperature.

Work-up and Purification: The work-up procedures need to be adapted for larger volumes. Crystallization is a highly scalable purification method and would be preferred over chromatography for the final product and key intermediates where possible.

The following data tables provide hypothetical yet plausible examples of optimization studies for the key reaction steps, based on typical outcomes in synthetic organic chemistry.

Table 1: Optimization of the Difluoromethylation of Methyl 4-nitro-3-hydroxybenzoate

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (2.0) | DMF | 80 | 12 | 65 |

| 2 | K₂CO₃ (2.5) | DMF | 80 | 12 | 78 |

| 3 | Cs₂CO₃ (2.0) | DMF | 80 | 8 | 85 |

| 4 | K₂CO₃ (2.5) | Dioxane | 100 | 12 | 72 |

| 5 | K₂CO₃ (2.5) | DMF | 100 | 8 | 82 (with byproducts) |

Table 2: Optimization of the Nitro Group Reduction of Methyl 4-nitro-3-(difluoromethoxy)benzoate

| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Time (h) | Yield (%) |

| 1 | 10% Pd/C (5 mol%) | 1 | Methanol | 12 | 90 |

| 2 | 10% Pd/C (2 mol%) | 1 | Methanol | 24 | 88 |

| 3 | 10% Pd/C (5 mol%) | 3 | Methanol | 4 | 98 |

| 4 | 10% Pd/C (5 mol%) | 1 | Ethanol | 12 | 92 |

Table 3: Optimization of the Hydrolysis of Methyl 4-amino-3-(difluoromethoxy)benzoate

| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (3.0) | MeOH/H₂O | 60 | 6 | 92 |

| 2 | LiOH (3.0) | THF/MeOH/H₂O | 25 | 12 | 96 |

| 3 | LiOH (2.5) | THF/MeOH/H₂O | 25 | 24 | 94 |

| 4 | LiOH (3.0) | THF/MeOH/H₂O | 40 | 6 | 97 |

By systematically optimizing each step of the synthesis, a robust and scalable laboratory procedure for the preparation of this compound can be developed, ensuring a reliable supply of this compound for further research and development.

Chemical Reactivity and Transformation Studies of 4 Amino 3 Difluoromethoxy Benzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The susceptibility of the benzene (B151609) ring in 4-Amino-3-(difluoromethoxy)benzoic acid to substitution reactions is influenced by the directing and activating effects of its substituents.

Electrophilic Aromatic Substitution: The primary amino group (-NH2) is a powerful activating group and is ortho-, para- directing. Conversely, the carboxyl group (-COOH) is a deactivating group and is meta- directing. The difluoromethoxy group (-OCHF2) is also deactivating due to its inductive electron-withdrawing nature, and it directs incoming electrophiles to the meta position relative to itself, although it directs ortho-, para- as an ether.

The positions on the aromatic ring are influenced as follows:

Position 5: ortho to the strongly activating amino group and meta to the deactivating carboxyl group. This position is the most likely site for electrophilic attack.

Position 6: ortho to the deactivating carboxyl group and meta to the activating amino group. This position is significantly less favored for substitution.

Position 2: ortho to both the amino and difluoromethoxy groups, making it sterically hindered and electronically influenced by both.

Given these competing influences, electrophilic substitution, such as nitration, halogenation, or sulfonation, is predicted to occur preferentially at the C5 position, which is activated by the amino group and less deactivated by the carboxyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). libretexts.org The aromatic ring of this compound lacks such strong activation, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.org For a substitution to occur, a two-step addition-elimination sequence via a stable Meisenheimer complex is often required, a condition not favored by the existing substituents. nih.gov Reactions would likely necessitate harsh conditions or the use of metal catalysis, and are not commonly reported for this substrate.

Reactions at the Carboxyl Functional Group (e.g., Esterification, Amidation)

The carboxyl group is a versatile functional handle that readily participates in classic reactions such as esterification and amidation.

Esterification: The formation of esters from this compound can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. bond.edu.auresearchgate.net This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water as it forms. google.comgoogle.com

Amidation: Amide synthesis involves the coupling of the carboxylic acid with an amine. Due to the relatively low reactivity of carboxylic acids themselves, this transformation often requires the use of coupling agents to activate the carboxyl group. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(hydroxyimino)cyanoacetate (OxymaPure) in combination with N,N'-diisopropylcarbodiimide (DIC) facilitate the formation of an active intermediate that is readily attacked by the amine nucleophile to form the amide bond. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl2), which then reacts readily with an amine to yield the corresponding amide. rsc.org

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄, Reflux | Alkyl 4-amino-3-(difluoromethoxy)benzoate |

| Amidation (via coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DMF) | 4-Amino-3-(difluoromethoxy)-N-(alkyl/aryl)benzamide |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (e.g., Pyridine) | 4-Amino-3-(difluoromethoxy)-N-(alkyl/aryl)benzamide |

Reactions at the Amino Functional Group (e.g., Acylation, Alkylation)

The nucleophilic amino group is a key site for reactions that introduce alkyl or acyl substituents, which are fundamental transformations in medicinal chemistry. nih.govnih.gov

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction forms an amide linkage and is often used to protect the amino group or to synthesize more complex molecules. researchgate.net For instance, reaction with acetyl chloride would yield N-acetyl-4-amino-3-(difluoromethoxy)benzoic acid.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. nih.govtandfonline.com However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the carboxylate salt under basic conditions. Reductive amination provides a more controlled method for mono-alkylation, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄).

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 4-(Acylamino)-3-(difluoromethoxy)benzoic acid |

| Alkylation (Direct) | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 4-(Alkylamino)- and 4-(Dialkylamino)-3-(difluoromethoxy)benzoic acid |

| Reductive Amination | 1. Aldehyde (R-CHO) or Ketone (R₂C=O) 2. Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | 4-(Alkylamino)-3-(difluoromethoxy)benzoic acid |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (-OCHF2) group is generally considered to be a stable functional group, resistant to many common chemical transformations. rsc.org Its stability is a key reason for its incorporation into pharmaceutical candidates, as it can enhance metabolic resistance. rsc.orgnih.gov The C-F bonds are strong, and cleavage typically requires harsh conditions that would likely degrade other functional groups within the molecule.

While direct substitution or elimination of the difluoromethoxy group is synthetically challenging and not a common transformation, its electronic properties significantly influence the reactivity of the rest of the molecule. It acts as a weak deactivator in electrophilic aromatic substitution and can influence the acidity of the carboxylic acid and the basicity of the amino group through inductive effects. Radical C-H difluoromethoxylation of arenes has been developed as a synthetic strategy, but this involves adding the group to a ring rather than transforming an existing one. rsc.org

Exploration of Novel Reaction Pathways and Mechanisms

The unique arrangement of functional groups in this compound opens possibilities for novel synthetic routes and mechanistic studies.

One potential pathway involves the diazotization of the amino group. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the -NH2 group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the original amino group. scirp.org This provides a powerful method for further functionalization of the aromatic ring.

Furthermore, the compound can serve as a scaffold for developing new molecules through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, for instance, could be explored if a halide were introduced onto the ring, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The development of photocatalytic methods for C-H functionalization could also provide new, direct pathways to modify the aromatic ring without pre-functionalization. nih.gov The interplay of the three distinct functional groups makes this molecule an interesting substrate for exploring regioselectivity and chemoselectivity in such advanced synthetic methodologies.

Design and Synthesis of Derivatives and Analogues of 4 Amino 3 Difluoromethoxy Benzoic Acid in Organic Chemistry

Rational Design Principles for New Chemical Entities

The design of new chemical entities often relies on the strategic modification of existing molecular scaffolds to enhance desired properties and mitigate undesirable ones. The difluoromethoxy group (-OCF₂H) present in 4-amino-3-(difluoromethoxy)benzoic acid is a key element in this rational design process. It is often employed as a bioisostere for other functional groups, such as a methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group. This substitution can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of a molecule.

The primary advantages of incorporating a difluoromethoxy group include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an increased half-life of a drug candidate in the body.

Alteration of Acidity and Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups. In the case of this compound, the acidity of the carboxylic acid and the basicity of the amino group are modulated by the presence of the -OCF₂H group.

Conformational Effects: The difluoromethoxy group can exert specific steric and electronic effects that influence the preferred conformation of a molecule. This can be crucial for optimizing the binding affinity of a ligand to its biological target.

A notable example of the rational design involving a difluoromethoxy analog was in the development of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. In this research, the substitution of a methoxy group with a difluoromethoxy group in a series of chromane-substituted amides led to an analog with improved potency. This highlights the empirical and iterative process of structure-activity relationship (SAR) investigation, where the unique properties of the difluoromethoxy group are leveraged to optimize molecular properties. acs.org

Synthesis of Diverse Substituted Benzoic Acid Derivatives

The presence of three distinct functional groups—the carboxylic acid, the primary amine, and the aromatic ring—makes this compound a versatile starting material for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be employed to modify each of these functionalities.

Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through coupling reactions with a variety of amines. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium (B103445) and uronium salts like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can be utilized. peptide.com These reactions are fundamental in medicinal chemistry for the construction of complex molecules. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines. luxembourg-bio.comrsc.org

Esterification: The carboxylic acid can also be esterified under acidic conditions with various alcohols. This modification can be used to alter the solubility and permeability of the resulting molecule.

Reactions of the Amino Group: The primary amino group can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups.

Electrophilic Aromatic Substitution: The aromatic ring itself can be further functionalized through electrophilic substitution reactions, although the directing effects of the existing amino and difluoromethoxy groups must be considered.

Below is an interactive table summarizing some common synthetic transformations for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Derivative |

| Carboxylic Acid | Amide Coupling | Amine, DCC or EDC/HOBt | Substituted Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Amino Group | Acylation | Acid Chloride or Anhydride | N-Acyl Derivative |

| Amino Group | Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl Derivative |

| Aromatic Ring | Halogenation | e.g., NBS or NCS | Halogenated Derivative |

Incorporation into Complex Polycyclic and Heterocyclic Chemical Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic and polycyclic systems. These structural motifs are prevalent in pharmaceuticals and other biologically active compounds.

One common strategy involves the reaction of the amino and carboxylic acid groups to form a new ring. For example, reaction with appropriate bifunctional reagents can lead to the formation of:

Benzoxazines: These can be synthesized through various methods, often involving the reaction of the amino group with a suitable carbonyl compound, followed by cyclization.

Benzimidazoles: Condensation of the diamine precursor (which could be derived from the starting material) with aldehydes or carboxylic acids is a common route to benzimidazoles.

Quinolines and Quinolones: While not a direct cyclization of the starting material, derivatives of this compound can serve as key intermediates in multi-step syntheses of these important heterocyclic scaffolds.

Furthermore, the amino group can be used as a nucleophile in reactions to build heterocyclic rings onto the existing benzene (B151609) ring. For instance, reaction with diketones or their equivalents can lead to the formation of fused heterocyclic systems. The synthesis of various N-, O-, and S-containing heterocycles often utilizes aminobenzoic acid derivatives as starting materials or key intermediates. mdpi.com Isobenzofuranones, for example, can be synthesized from ortho-functionalized benzoic acids and serve as precursors for other complex heterocyclic compounds. mdpi.com

Utility as a Building Block for Advanced Organic Molecules and Synthetic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound is a prime example of such a building block due to its pre-installed and differentially reactive functional groups, as well as the desirable properties conferred by the difluoromethoxy group.

Its utility as a building block is demonstrated in its application in various areas of organic synthesis:

Medicinal Chemistry: As previously mentioned, this compound is a valuable starting material for the synthesis of drug candidates. The ability to easily generate a library of derivatives allows for the systematic exploration of structure-activity relationships. The difluoromethoxy group is particularly attractive for overcoming issues of metabolic instability.

Combinatorial Chemistry: The reactive handles on this compound make it suitable for use in combinatorial synthesis, where large libraries of related compounds are generated for high-throughput screening.

Materials Science: Fluorinated organic molecules are of increasing interest in materials science for applications in areas such as liquid crystals, polymers, and organic electronics. The unique electronic properties of the difluoromethoxy group can be exploited in the design of new materials with tailored optical or electronic characteristics.

The strategic placement of the amino and carboxylic acid groups, combined with the influential difluoromethoxy substituent, ensures that this compound will continue to be a valuable and frequently utilized building block in the ongoing quest for novel and improved organic molecules.

Structure Property Relationship Spr and Chemoinformatic Studies of 4 Amino 3 Difluoromethoxy Benzoic Acid and Its Derivatives

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of 4-Amino-3-(difluoromethoxy)benzoic acid are intrinsically linked to the electronic and steric effects of its constituent functional groups: the amino (-NH2), difluoromethoxy (-OCHF2), and carboxylic acid (-COOH) groups, all attached to a benzene (B151609) ring. The interplay of these substituents dictates the electron density distribution across the aromatic system and influences the molecule's susceptibility to chemical transformations.

The amino group at position 4 is a strong activating group, donating electron density to the aromatic ring through resonance (+R effect). Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density (-R effect). The difluoromethoxy group at position 3 exerts a powerful electron-withdrawing effect, primarily through induction (-I effect) due to the high electronegativity of the fluorine atoms. This complex electronic environment governs the molecule's reactivity. For instance, the electron-donating amino group directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5), while the deactivating groups make the ring less susceptible to such reactions compared to aniline.

Computational studies, often employing Density Functional Theory (DFT), are used to quantify these electronic properties and predict reactivity. researchgate.net Parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Reactivity descriptors, as detailed in the table below, provide quantitative insights into the molecule's chemical behavior.

| Reactivity Descriptor | Definition | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Indicates the molecule's capacity to donate electrons. The amino group contributes to a lower ionization potential compared to unsubstituted benzoic acid. |

| Electron Affinity (A) | Energy released upon gaining an electron (approximated by -ELUMO) | Reflects the molecule's ability to accept electrons. The -COOH and -OCHF2 groups increase the electron affinity. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A larger value suggests higher stability. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the electronic chemical potential | Quantifies the propensity of the molecule to act as an electrophile. The presence of electron-withdrawing groups increases this index. |

The stability of the molecule is also influenced by intramolecular interactions. A potential intramolecular hydrogen bond could form between the carboxylic acid proton and the lone pair of the amino group's nitrogen or one of the oxygen atoms of the difluoromethoxy group, which would enhance the molecule's conformational stability.

Conformational Analysis and Stereochemical Implications in Derivative Design

The three-dimensional structure and conformational flexibility of this compound are critical for its interactions with other molecules and are a key consideration in the design of its derivatives. Conformational analysis focuses on the rotational barriers around the single bonds connecting the substituents to the aromatic ring.

The two most significant conformational degrees of freedom are the rotation around the C-C bond linking the carboxylic acid group to the ring and the C-O bond of the difluoromethoxy group. For the carboxylic group, two primary planar conformations exist: a cis form (O=C-O-H dihedral angle of ~0°) and a higher-energy trans form (~180°). mdpi.com The presence of the ortho-substituent (-OCHF2) introduces steric hindrance that can force the carboxylic group out of the plane of the benzene ring. This torsion is a balance between maximizing π-electron delocalization (favoring planarity) and minimizing steric repulsion. mdpi.com

The difluoromethoxy group also has preferred orientations to minimize steric clashes with the adjacent amino and carboxylic acid groups. The stereoelectronic gauche effect, influenced by the highly electronegative fluorine atoms, can also play a role in determining the most stable conformer. beilstein-journals.org

These conformational preferences have significant stereochemical implications for derivative design. When designing derivatives intended to fit into a specific biological target's binding site, understanding the lowest energy conformation and the rotational energy barriers is paramount. For example, modifying the amino or carboxylic acid groups could alter or restrict the preferred conformation, potentially enhancing binding affinity. Computational methods like quantum-chemical calculations are employed to map the potential energy surface and identify stable conformers. beilstein-journals.org

| Structural Feature | Conformational Parameter | Implication in Derivative Design |

|---|---|---|

| Carboxylic Acid Group | Dihedral Angle (C2-C1-C=O) | The torsion angle relative to the aromatic ring affects the molecule's overall shape. Derivatives can be designed to lock this conformation to improve binding specificity. |

| Difluoromethoxy Group | Dihedral Angle (C4-C3-O-CH) | The orientation of this group influences intramolecular interactions and the steric profile presented to external molecules. |

| Intramolecular H-Bonding | Distance/Angle (e.g., NH···O=C) | Potential hydrogen bonds can rigidify the structure. Designing derivatives that maintain or enhance these interactions can lead to more stable and specific compounds. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Models for Predicting Spectroscopic and Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its properties. nih.gov These models are invaluable for predicting the attributes of new, unsynthesized derivatives of this compound, thereby accelerating the design process. researchgate.net

The development of a QSPR model involves several key steps:

Data Set Generation: A series of known derivatives of the parent molecule is selected, and their relevant properties (e.g., pKa, logP, solubility, NMR chemical shifts) are experimentally measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated that encode its structural, electronic, and topological features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANNs), are used to build a model that links the descriptors to the property of interest. researchgate.netijera.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

For derivatives of this compound, descriptors would capture the variations in substituents. For example, if designing a series of amide derivatives at the carboxylic acid position, descriptors would quantify the properties of the different amine substituents used.

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Physicochemical (e.g., Solubility) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Physicochemical (e.g., Partition Coefficient - logP) |

| Geometric | Molecular Surface Area, Molecular Volume | Binding Affinity, Permeability |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, Spectroscopic (e.g., 13C NMR shifts) mdpi.com |

By using robust QSPR models, researchers can screen virtual libraries of potential derivatives and prioritize the synthesis of compounds with the most promising predicted properties, saving significant time and resources.

Computational Approaches for Elucidating Intra- and Intermolecular Chemical Interactions

Computational chemistry provides powerful tools for investigating the chemical interactions of this compound at an atomic level. These methods are essential for understanding the forces that govern its structure and its interactions with its environment, such as solvents or biological macromolecules. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. frontiersin.org For this compound, DFT calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Generate Molecular Orbitals: Visualize the HOMO and LUMO to understand sites of electrophilic and nucleophilic attack. researchgate.net

Map Electrostatic Potential (ESP): Identify the positive and negative regions on the molecular surface. The ESP map would show negative potential around the carboxylic oxygen atoms and the difluoromethoxy group, and positive potential near the carboxylic and amino hydrogens, highlighting sites for intermolecular interactions like hydrogen bonding.

Molecular Dynamics (MD) simulations can be used to study the behavior of the molecule over time, particularly its interaction with solvent molecules. By simulating the molecule in a box of water, for example, one can analyze the stability of hydration shells and the dynamics of hydrogen bonding between the molecule's functional groups and water. This is crucial for understanding solubility and how the molecule behaves in an aqueous environment.

These computational approaches are key to rationalizing the molecule's properties. For example, DFT can quantify the strength of a potential intramolecular hydrogen bond, while MD simulations can elucidate how intermolecular hydrogen bonds with a target protein contribute to binding affinity. nih.gov

| Computational Method | Calculated Parameter | Insight Provided |

|---|---|---|

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the lowest energy 3D structure and conformational details. mdpi.com |

| DFT Frequency Analysis | Vibrational frequencies | Confirms the optimized structure is a true minimum and can be used to predict the IR spectrum. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative interactions | Elucidates intramolecular charge transfer and the stabilizing effects of orbital interactions (e.g., anomeric effects from the fluorine atoms). beilstein-journals.org |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) | Analyzes conformational stability and the structure of solvent molecules around the solute, revealing details of intermolecular interactions. |

Advanced Spectroscopic and Analytical Characterization Techniques in Research of 4 Amino 3 Difluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Amino-3-(difluoromethoxy)benzoic acid by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. The analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

The ¹H NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. The amino group protons (-NH₂) would also likely present as a broad singlet. The aromatic region would display a more complex pattern due to the substitution. The proton on the carbon between the amino and difluoromethoxy groups is expected to be a singlet or a narrow doublet, while the other two aromatic protons would show doublet or doublet of doublets splitting patterns. A key feature would be a triplet in the range of 6.5-7.5 ppm, characteristic of the proton in the difluoromethoxy (-OCHF₂) group, with coupling to the two fluorine atoms.

The ¹³C NMR spectrum would provide insights into the carbon framework. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~160-170 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm, with their exact shifts influenced by the electronic effects of the substituents. The carbon of the difluoromethoxy group is particularly diagnostic, expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Given the fluorine-containing substituent, ¹⁹F NMR would be a highly informative technique. It is expected to show a single resonance for the two equivalent fluorine atoms of the -OCHF₂ group, which would appear as a doublet due to coupling with the single proton attached to the same carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | > 12.0 | Broad Singlet | -COOH |

| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic CH |

| ¹H | 6.5 - 7.5 | Triplet | -OCH F₂ |

| ¹H | ~4.0 - 5.0 | Broad Singlet | -NH₂ |

| ¹³C | ~160 - 170 | Singlet | -C OOH |

| ¹³C | ~110 - 150 | Singlets/Doublets | Aromatic C |

| ¹³C | ~110 - 120 | Triplet | -OC HF₂ |

| ¹⁹F | Varies | Doublet | -OCHF ₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

The IR spectrum is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. rsc.org The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the carboxylic acid would give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations of the difluoromethoxy group are predicted to produce strong bands in the 1000-1200 cm⁻¹ region. researchgate.net

Raman spectroscopy, being complementary to IR, would be particularly useful for observing non-polar bonds. Symmetrical vibrations, such as the aromatic ring breathing modes, would be expected to give strong signals in the Raman spectrum. The C=C aromatic stretching vibrations would also be clearly visible.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | IR, Raman | Medium |

| 2500 - 3300 | O-H Stretch (carboxylic acid dimer) | IR | Strong, Broad |

| 1680 - 1710 | C=O Stretch (carboxylic acid) | IR | Strong |

| 1550 - 1620 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |

| 1200 - 1300 | C-O Stretch | IR | Strong |

| 1000 - 1200 | C-F Stretch | IR | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₇F₂NO₃), the molecular weight is 203.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 203. A key fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak at m/z 186, followed by the loss of carbon monoxide (CO) to yield a prominent peak at m/z 158. docbrown.info Another common fragmentation is the loss of the entire carboxyl group (-COOH), resulting in an [M-45]⁺ peak at m/z 158. The presence of the difluoromethoxy group would likely lead to fragments corresponding to the loss of -OCHF₂ or related species. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 203 | Molecular Ion [M]⁺ | [C₈H₇F₂NO₃]⁺ |

| 186 | [M - OH]⁺ | [C₈H₆F₂NO₂]⁺ |

| 158 | [M - COOH]⁺ or [M - OH - CO]⁺ | [C₇H₆F₂NO]⁺ |

| 77 | Phenyl cation fragment | [C₆H₅]⁺ |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Although no crystal structure has been reported for this compound, it is highly probable that it would crystallize forming hydrogen-bonded dimers, a characteristic feature of carboxylic acids. researchgate.net In this arrangement, the carboxylic acid groups of two molecules would interact via strong O-H···O hydrogen bonds, creating a cyclic dimer. Furthermore, the amino group (-NH₂) could act as a hydrogen bond donor, and the oxygen atoms of the difluoromethoxy and carboxyl groups could act as acceptors, leading to a more complex three-dimensional hydrogen-bonding network that dictates the crystal packing. The analysis would yield precise data on the crystal system, space group, and unit cell dimensions.

Table 4: Crystal Structure Data Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the molecule. |

| Hydrogen Bond Geometry | Details of intermolecular hydrogen bonds, including donor-acceptor distances and angles. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), would be the method of choice for purity analysis. A C18 stationary phase would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ekb.eghelixchrom.com Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance. The retention time of the compound would depend on its polarity and the specific chromatographic conditions.

Gas Chromatography (GC) is less straightforward for this compound due to its low volatility and the presence of polar functional groups (-COOH and -NH₂). sigmaaldrich.com For GC analysis, derivatization would be required to convert these polar groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA), which would convert the acidic proton of the carboxyl group and the amine protons into silyl (B83357) ethers and silyl amines, respectively. mdpi.com Following derivatization, the compound could be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 5: Suggested Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water with acid modifier | Purity assessment, Quantification |

| GC (after derivatization) | Non-polar (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | Separation of volatile derivatives, Impurity profiling (GC-MS) |

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Difluoromethoxy Benzoic Acid

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of 4-amino-3-(difluoromethoxy)benzoic acid is not rigid. Rotations around the single bonds, particularly the C-O bond of the difluoromethoxy group and the C-C bond of the carboxylic acid group, give rise to various conformers with different energies. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Molecular mechanics (MM) and quantum chemical (QC) calculations are the primary computational tools for performing conformational analysis. nih.gov MM methods, which use classical physics-based force fields (like AMBER or MM2), offer a rapid way to explore a wide range of possible conformations. nih.gov This initial screening can identify a set of low-energy conformers.

Subsequently, more accurate but computationally intensive quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock), are employed to optimize the geometry of these low-energy conformers and calculate their relative energies. researchgate.netresearchgate.net A potential energy surface scan can be performed by systematically rotating a specific dihedral angle (e.g., the C-O-C-H angle of the difluoromethoxy group) and calculating the energy at each step, allowing for the identification of energy minima and rotational barriers. researchgate.net For this compound, key dihedral angles to investigate would include the rotation of the carboxylic acid and difluoromethoxy groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ar-C-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 0° | 0.00 |

| 2 | 180° | 1.5 |

| 3 | 90° (Transition State) | 4.2 |

Note: This table is illustrative and based on typical findings for substituted benzoic acids. Actual values would require specific calculations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. researchgate.netjmchemsci.com By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors. longdom.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the electron-donating amino group and the electron-withdrawing difluoromethoxy and carboxylic acid groups will significantly influence the distribution of HOMO and LUMO. It is expected that the HOMO will be localized primarily on the amino group and the aromatic ring, while the LUMO may be distributed over the carboxylic acid and the benzene ring.

DFT calculations also allow for the determination of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. semanticscholar.org

Table 2: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov For a molecule like this compound, theoretical calculations can predict the pathways of reactions such as esterification of the carboxylic acid group or electrophilic substitution on the aromatic ring.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state (TS), which is an unstable, transient species. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

Various computational techniques, predominantly based on DFT, are used to locate and characterize transition states. These calculations involve optimizing the geometry to find a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs.

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a solid-state crystal lattice significantly impacts a compound's physical properties, such as solubility and melting point. While experimental techniques like X-ray crystallography provide definitive crystal structures, computational methods for crystal structure prediction (CSP) are emerging as powerful tools to explore possible polymorphic forms before synthesis.

A more common computational approach for analyzing crystal structures is the study of intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions within a crystal lattice. doi.orgresearchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

For this compound, one would expect a variety of intermolecular interactions, including strong O-H···O hydrogen bonds forming dimers between carboxylic acid groups, N-H···O hydrogen bonds involving the amino and carboxyl/methoxy (B1213986) groups, and weaker C-H···F, H···H, and C···H contacts. doi.orgnih.gov

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45 |

| O···H / H···O | 25 |

| F···H / H···F | 15 |

| C···H / H···C | 10 |

| Other | 5 |

Note: This table is illustrative, based on typical values for similar fluorinated and aminated benzoic acids. The exact contributions would depend on the specific crystal packing.

This analysis provides a deep understanding of the forces that govern the supramolecular assembly of the compound in the solid state. doi.orgresearchgate.net

Patent Landscape and Intellectual Property in Relation to the Chemical Synthesis and Utility of 4 Amino 3 Difluoromethoxy Benzoic Acid

Analysis of Patented Synthetic Routes and Process Innovations

Patented synthetic routes for compounds structurally related to 4-Amino-3-(difluoromethoxy)benzoic acid highlight a multi-step approach starting from readily available precursors. A notable example is the synthesis of 3-amino-4-(difluoromethoxy)benzoic acid methyl ester, a key intermediate for the drug Roflumilast. One patented method outlines a process that begins with 3-nitro-4-hydroxybenzoic acid methyl ester google.com.

The key steps in this patented synthesis are as follows:

Difluoromethylation: The initial step involves the introduction of the difluoromethoxy group. This is achieved by reacting 3-nitro-4-hydroxybenzoic acid methyl ester with chlorodifluoromethane (B1668795) in the presence of a base, such as sodium hydroxide (B78521), and a phase transfer catalyst like benzyl trimethyl ammonium chloride in a suitable solvent like dioxane. This reaction yields 3-nitro-4-(difluoromethoxy)benzoic acid methyl ester google.com.

Reduction of the Nitro Group: The subsequent step is the reduction of the nitro group to an amino group. The 3-nitro-4-(difluoromethoxy)benzoic acid methyl ester is subjected to hydrogenation. This is typically carried out using a catalyst such as 10% palladium on carbon in a solvent like methanol under normal pressure. This step results in the formation of 3-amino-4-(difluoromethoxy)benzoic acid methyl ester with high yield and purity, often sufficient for direct use in the next stage without extensive purification google.com.

Innovations in these processes focus on improving yield, purity, and scalability while minimizing environmental impact and production costs. The choice of catalysts, solvents, and reaction conditions is critical for the efficiency of these transformations on an industrial scale.

| Step | Starting Material | Reagents and Conditions | Product | Patent Reference |

| 1. Difluoromethylation | 3-nitro-4-hydroxybenzoic acid methyl ester | Chlorodifluoromethane, Sodium Hydroxide, Benzyl trimethyl ammonium chloride, Dioxane | 3-nitro-4-(difluoromethoxy)benzoic acid methyl ester | CN102093194B google.com |

| 2. Reduction | 3-nitro-4-(difluoromethoxy)benzoic acid methyl ester | 10% Palladium on carbon, Methanol, Hydrogen gas | 3-amino-4-(difluoromethoxy)benzoic acid methyl ester | CN102093194B google.com |

Role of the Compound as a Patented Chemical Intermediate

The primary patented utility of amino-(difluoromethoxy)benzoic acid derivatives is as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. A prominent example is the use of 3-amino-4-(difluoromethoxy)benzoic acid and its esters in the preparation of Roflumilast. Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) google.com.

The synthesis of Roflumilast from this intermediate involves several further steps, including diazotization of the amino group to a hydroxyl group, followed by etherification to introduce the cyclopropylmethoxy side chain, and finally, hydrolysis of the ester to the carboxylic acid. The resulting 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is then coupled with 3,5-dichloropyridine to form the final active pharmaceutical ingredient.

Case Studies of Industrial-Scale Chemical Production Processes

The challenges in scaling up previous synthetic routes mentioned in the patent, such as the need for chromatographic purification, highlight the importance of designing processes that are robust and scalable from the outset. The patented process for the synthesis of the 3-amino-4-(difluoromethoxy)benzoic acid intermediate is presented as a solution to these challenges, enabling efficient and economical large-scale production.

Future Research Directions and Emerging Paradigms in Chemical Science for 4 Amino 3 Difluoromethoxy Benzoic Acid

Exploration of Sustainable and Eco-friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is driving research into more sustainable methods for synthesizing complex molecules like 4-Amino-3-(difluoromethoxy)benzoic acid. Traditional multi-step syntheses often rely on petroleum-based precursors and harsh reaction conditions, leading to significant environmental concerns. mdpi.comresearchgate.netrepec.org Future research will focus on developing eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Bio-based Precursors: Leveraging biosynthetic pathways, such as the shikimate pathway, to produce the core aminobenzoic acid structure from simple, renewable carbon sources like glucose is a promising avenue. mdpi.com This approach moves away from fossil-fuel dependence and reduces the toxicity associated with precursors like benzene (B151609). mdpi.comresearchgate.net

Green Solvents and Catalysts: The use of subcritical water as a solvent, as demonstrated in the synthesis of 3-aminobenzoic acid, presents a sustainable alternative to volatile organic solvents. mdpi.com Research into metal-free catalytic systems, such as those using carbonaceous bio-based materials, for crucial steps like nitro group reduction can further enhance the environmental profile of the synthesis. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Synthesis | Sustainable/Eco-friendly Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., benzene) | Bio-based, renewable feedstocks (e.g., glucose) |

| Solvents | Volatile Organic Compounds (VOCs) | Water, supercritical fluids, bio-solvents |

| Catalysts | Heavy metals, stoichiometric reagents | Biocatalysts (enzymes), metal-free catalysts |

| Energy Input | High temperature and pressure | Mild conditions (room temperature/pressure) |

| Waste Generation | High, often toxic byproducts | Minimized waste, higher atom economy |

| Atom Economy | Often low due to multi-step processes | High, maximizing reactant incorporation |

Development of Advanced Catalytic Systems for Functionalization

Beyond its synthesis, the true value of this compound lies in its potential for further modification. Advanced catalytic systems are crucial for selectively functionalizing the molecule's aromatic ring, enabling the creation of a diverse library of derivatives with tailored properties. A primary focus is on C–H (Carbon-Hydrogen) bond functionalization, which avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes and improving atom economy. mdpi.comacs.org

Future research in this area will likely concentrate on:

Transition-Metal Catalysis: Ruthenium (Ru) and Palladium (Pd) complexes have shown significant promise in directing the functionalization of benzoic acids. mdpi.comnih.gov Research into Ru(II)-catalyzed systems can enable selective ortho-C–H arylation, alkenylation, and alkynylation, leveraging the carboxylic acid group as a directing entity. acs.orgacs.orgnih.govrsc.orgresearchgate.netnih.gov Similarly, Pd(II)-catalyzed methods are being developed for challenging meta-C–H functionalization, which would allow for modification at the C-5 position of the target molecule. nih.govresearchgate.net

Photoredox and Electrocatalysis: These emerging fields offer green and powerful alternatives for generating reactive intermediates under mild conditions. rsc.orgrsc.orgresearchgate.net Visible-light photocatalysis can be used to initiate radical-based transformations, enabling the introduction of new functional groups onto the aromatic ring without harsh reagents. rsc.orguni-bayreuth.de The synergy of photocatalysis with electrocatalysis can enhance reaction efficiency and selectivity, providing precise control over synthetic outcomes. rsc.org

Table 2: Advanced Catalytic Systems for Functionalization

| Catalytic System | Target Position | Type of Functionalization | Potential Benefits |

|---|---|---|---|

| Ruthenium (Ru-II) | ortho to -COOH | Arylation, Alkenylation, Alkynylation | High regioselectivity, broad substrate scope. rsc.org |

| Palladium (Pd-II) | meta to -COOH | Olefination, Acetoxylation | Access to otherwise difficult-to-functionalize positions. nih.gov |

| Photoredox Catalysis | Various | Varied (e.g., Amination, Borylation) | Mild reaction conditions, avoids harsh oxidants. uni-bayreuth.de |

| Electrocatalysis | Various | Varied | Environmentally friendly, precise control over reactions. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of fine and specialty chemicals. soci.org Flow chemistry offers enhanced safety, reproducibility, and scalability, making it particularly well-suited for handling hazardous reagents or highly exothermic reactions that can be involved in fluorination processes. pharmtech.comnih.govwiley.comresearchgate.net

Future developments will focus on:

Continuous Flow Reactors: Implementing the synthesis of this compound and its derivatives in microreactors or continuous stirred-tank reactors (CSTRs) can significantly improve process control. beilstein-journals.orgrsc.orgacs.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, minimizing the risk of thermal runaways. wiley.com This technology enables the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in large-scale batch reactors. acs.org

Automated Synthesis Platforms: The integration of flow systems with automated platforms allows for high-throughput experimentation and process optimization. sigmaaldrich.comchemspeed.commt.comxtalpi.comvapourtec.com These systems can automatically vary reaction parameters, collect data in real-time, and even purify the resulting products, accelerating the discovery of new derivatives and the optimization of their synthesis. sigmaaldrich.comxtalpi.com This approach is essential for rapidly exploring the chemical space around the core molecule.

Table 3: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reactor Size | Large vessels (e.g., 10,000 L) | Small channels/tubes (e.g., 1 L) soci.org |

| Heat Transfer | Poor, risk of hotspots | Excellent, superior temperature control wiley.com |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes researchgate.net |

| Scalability | Requires re-optimization at each scale | Scaled by running the process for longer ("scale-out") soci.org |

| Reproducibility | Can vary between batches | High, due to precise parameter control |

| Integration | Difficult to integrate multiple steps | Easily "telescoped" for multi-step sequences wiley.com |

Applications in Novel Materials Science and Specialty Chemical Development

The unique combination of functional groups in this compound makes it a highly attractive building block for creating advanced materials and high-value specialty chemicals. nbinno.com The fluorine content can impart desirable properties such as increased metabolic stability, lipophilicity, and altered electronic characteristics. nbinno.comnbinno.com

Emerging applications to be explored include:

High-Performance Polymers: Aminobenzoic acids are precursors to polymers like polyesters and polyamides. The inclusion of the difluoromethoxy group could lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties, suitable for electronics or advanced coatings. solvay.com

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity and resistance to metabolic degradation. nbinno.combiesterfeld.noossila.com this compound serves as a scaffold for developing novel herbicides, fungicides, or insecticides with potentially improved efficacy and environmental profiles. nbinno.com

Advanced Materials: The molecule can be used as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs), creating materials with tailored porosity and catalytic activity. It could also be used to functionalize materials like graphene oxide, potentially leading to new applications in energy storage or electronics.

Table 4: Potential Applications and Material Properties

| Application Area | Role of this compound | Resulting Properties |

|---|---|---|

| Polymers | Monomer | Enhanced thermal stability, chemical resistance, unique dielectric properties. |

| Agrochemicals | Core building block | Increased metabolic stability, enhanced biological efficacy, improved selectivity. nbinno.com |

| Materials Science | Functional ligand for MOFs or surface modifier | Tailored porosity, catalytic sites, modified electronic properties. |

| Pharmaceuticals | Intermediate/Scaffold | Improved bioavailability, metabolic resistance, specific binding interactions. nbinno.com |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-(difluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:

Amino Group Introduction : Electrophilic aromatic substitution or reduction of a nitro precursor under hydrogenation (H₂/Pd-C) .

Difluoromethoxy Installation : Nucleophilic substitution using chlorodifluoromethane or difluoromethylation reagents (e.g., Selectfluor®) in polar aprotic solvents like DMF .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques effectively characterize this compound?

- Methodological Answer :

- 1H/19F NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and difluoromethoxy splitting patterns (δ ~6.0 ppm, J = 800–900 Hz for CF₂) .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and amino groups (3300–3500 cm⁻¹) .

- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 228.1 for C₈H₇F₂NO₃) .

Q. How do physicochemical properties influence handling and storage?